(S)-Lormetazepam
Description
Properties
CAS No. |
113679-54-2 |
|---|---|
Molecular Formula |
C11H13NO2 |
Origin of Product |
United States |
Stereochemistry and Chiral Characterization of S Lormetazepam
Enantiomeric Purity and Excess Assessment Methodologies
Determining the enantiomeric purity and enantiomeric excess (ee) of chiral compounds like (S)-lormetazepam is essential for ensuring consistency and understanding their properties. Various analytical techniques are employed for this purpose. Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are widely used for enantiomeric excess determination. These methods typically involve separating the enantiomers based on their differential interactions with a chiral stationary phase or a chiral selector present in the mobile phase. numberanalytics.com Other analytical techniques, such as polarimetry and enzymatic assays, can also be utilized to assess enantiomeric excess, often in specific applications or when chromatographic methods are not suitable. numberanalytics.com Spectroscopic methods like NMR spectroscopy and circular dichroism (CD) spectroscopy can also be used, relying on the differences in the spectroscopic properties of enantiomers in chiral environments. numberanalytics.com
Chiral Separation Techniques for Lormetazepam Enantiomers
The separation of lormetazepam enantiomers is a critical step for both analytical and preparative purposes. Several chromatographic and electrophoretic techniques have been developed and applied for this resolution.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Chiral HPLC is a well-established technique for the enantioseparation of benzodiazepines, including lormetazepam. researchgate.net This method utilizes chiral stationary phases (CSPs) that are designed to interact differently with each enantiomer, leading to their separation as they pass through the column. Various types of synthetic chiral stationary phases, such as those based on derivatized cyclodextrins or protein-based columns like Chiral-AGP®, have been successfully applied for the chiral analysis of benzodiazepines. scielo.org.mxscielo.org.mx For instance, beta-cyclodextrin (B164692) (β-CD) derivatized bonded phases are increasingly popular for their direct optical resolution capabilities and broad chiral recognition for drug enantiomers. researchgate.netoup.com
Capillary Electrophoresis Utilizing Chiral Selectors (e.g., Sulfated Cyclodextrins)
Capillary electrophoresis (CE) offers several advantages for chiral separations, including low reagent consumption, high efficiency, and rapid method development. scielo.org.mxscielo.org.mx Chiral separation in CE is achieved by incorporating chiral selectors into the background electrolyte. For neutral compounds like benzodiazepines, which are neutral over a wide pH range, the use of charged chiral selectors is particularly advantageous as it provides different mobilities for the analyte-chiral selector complexes. scielo.org.mxscielo.org.mx Sulfated cyclodextrins (CDs) have emerged as important chiral selectors in CE and have been successfully used for the enantiomeric resolution of lormetazepam, along with other 3-chiral-1,4-benzodiazepines like oxazepam, lorazepam, and temazepam. scielo.org.mxscielo.org.mxresearchgate.net Studies have investigated the use of different sulfated cyclodextrins, such as heptakis-6-sulfato-β-cyclodextrin (HSβCD), heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDASβCD), and heptakis-(2,3-dimethyl-6-sulfato)-β-cyclodextrin (HDMSβCD), to optimize the enantiomeric resolution. scielo.org.mxjmcs.org.mx The type and concentration of the cyclodextrin, as well as the pH of the electrolyte and the percentage of organic modifier, are factors that can be adjusted to achieve optimal separation. scielo.org.mxjmcs.org.mx
Gas Chromatography for Enantiomeric Resolution
Gas chromatography (GC) can also be employed for the enantiomeric resolution of chiral compounds. mdpi.com Similar to HPLC, chiral separation in GC can be achieved using chiral stationary phases. mdpi.com For direct enantiomeric separation by GC, the compounds need to be volatile and thermally stable. mdpi.com The choice of CSP is crucial for resolving racemic mixtures in GC. mdpi.com While GC has advantages in terms of efficiency, simplicity, and sensitivity, scaling up the process can be challenging, and some CSPs may be prone to racemization, decomposition, or bleeding at high temperatures. mdpi.com
Configurational Stability Studies of this compound Under Various Conditions
The configurational stability of chiral drugs like this compound is important to consider, as racemization (the interconversion between enantiomers) can impact their pharmacological properties. While the provided search results specifically mention the stereochemical instability of lorazepam researchgate.net and the racemization of oxazepam under certain HPLC conditions oup.com, direct detailed studies on the configurational stability of this compound under various conditions were not extensively highlighted. However, the understanding of the reversible enantiomerization of related 3-hydroxybenzodiazepines like oxazepam and lorazepam oup.com suggests that lormetazepam, also possessing a hydroxyl group at the C3 chiral center, may undergo similar processes depending on the environmental conditions such as temperature and pH. Further research would be needed to fully characterize the configurational stability of this compound under different storage and physiological conditions.
Advanced Analytical Methodologies for S Lormetazepam
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatographic methods are widely used for separating and analyzing components in a mixture. For Lormetazepam, these techniques are essential for determining its purity, content, and the presence of any related substances or degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative and qualitative analysis of pharmaceutical compounds. A study describes the development and validation of an HPLC method for the estimation of lormetazepam in pharmaceutical formulations. researchgate.netakjournals.com The method utilized a Gemini C18 column. researchgate.netakjournals.com Isocratic elution was performed using a mobile phase composed of acetonitrile (B52724) and water in a ratio of 65:35 v/v, delivered at a flow rate of 0.5 mL min⁻¹. researchgate.netakjournals.com
The developed HPLC method demonstrated good results in terms of precision and recovery. researchgate.net Precision was reported with a relative standard deviation (RSD) of 2.16%. researchgate.net The recovery rate was found to be 97.60% within a concentration range of 1.95-62.5 μg mL⁻¹ using linear regression analysis. researchgate.net The study concluded that this HPLC method provided the best results compared to other methods investigated and can be successfully applied for the routine quality control of lormetazepam in dosage form. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) Applications
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable chromatographic technique offering advantages in terms of throughput and cost-effectiveness. An HPTLC method has been developed and validated for the estimation of lormetazepam in pharmaceutical formulations. researchgate.netakjournals.com This method employed silica (B1680970) plates as the stationary phase. researchgate.netakjournals.com The mobile phase consisted of acetonitrile-water in a ratio of 6:4 v/v. researchgate.netakjournals.com Densitometric detection was carried out at a wavelength of 241 nm. researchgate.netakjournals.com
Quantification using the HPTLC method was achieved with acceptable precision and recovery. researchgate.net The relative standard deviation (RSD) for precision was reported as 5.39%. researchgate.net A recovery rate of 98.53% was obtained using a nonlinear calibration curve. researchgate.net While the HPLC method showed better results, the HPTLC method was considered comparable and suitable for routine quality control. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) for Related Compounds and Degradation Products
Information specifically detailing the application of Ultra-Performance Liquid Chromatography (UPLC) for the analysis of related compounds and degradation products of Lormetazepam was not extensively available in the provided search results. While Lormetazepam is listed in contexts that might involve such analysis stabilis.org, specific method details regarding UPLC for its related substances or degradation products were not found within the scope of the search.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification
Information specifically detailing the application of Gas Chromatography-Mass Spectrometry (GC-MS) for the detection and identification of Lormetazepam was not extensively available in the provided search results. While GC-MS is a powerful tool for the identification and structural elucidation of various compounds, including some pharmaceuticals, its specific application to Lormetazepam was not detailed in the provided snippets.
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques provide valuable information about the structure and concentration of a compound based on its interaction with electromagnetic radiation.
Ultraviolet-Derivative Spectrophotometry
Ultraviolet (UV) spectrophotometry, particularly in its derivative form, is a useful technique for the quantitative analysis of compounds that absorb UV light. A UV-derivative spectrophotometry method has been applied for the estimation of lormetazepam. researchgate.netakjournals.com The method involved recording the direct UV spectrum, followed by obtaining the first-, second-, and third-derivative spectra. researchgate.netakjournals.com Measurements were performed using peak-zero (P-0) or peak-peak (P-P) techniques. researchgate.netakjournals.com
The UV-derivative spectrophotometry method demonstrated good linearity, precision, and recovery across the derivatives and wavelengths studied. researchgate.net The precision, indicated by RSD, ranged from 2.30% to 6.13%. researchgate.net Recovery rates varied between 91.17% and 98.70%. researchgate.net Similar to the HPTLC method, the UV-derivative spectrophotometry method was considered comparable to HPLC and applicable for routine quality control of lormetazepam in pharmaceutical formulations. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying functional groups present in a molecule based on their vibrational modes. The IR spectrum of a compound provides a unique fingerprint that can be used for identification and confirmation. For benzodiazepines like lormetazepam (the racemic mixture of (S)- and (R)-lormetazepam), characteristic absorption bands are observed. The C=O stretching vibration is a notable band in the IR spectrum, typically appearing around 1660 cm⁻¹, which is commonly used for identification in forensic analysis mdpi.comuc.edu. Other C-H vibrations of the diazepine (B8756704) ring can be found around 2846 and 2817 cm⁻¹ mdpi.com. The experimental IR spectrum of lorazepam (a closely related benzodiazepine) has been compared to theoretical calculations, with differences attributed to intramolecular interactions mdpi.com. IR spectroscopy can be used to analyze lorazepam extracted from tablets, and good agreement has been observed between the spectra of standards and extracted material sigmaaldrich.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. Both ¹H NMR and ¹³C NMR are widely used for structural elucidation. Analysis of NMR spectra can help predict deprotonation sites in benzodiazepine (B76468) molecules researchgate.netbg.ac.rsnih.gov. For a degradation product of lormetazepam, ¹H and ¹³C NMR analyses, including COSY and HMBC correlations, were used for structural determination jst.go.jp. The ¹H NMR spectrum of this degradation product in deuterated methanol (B129727) showed signals corresponding to a 1,2-disubstituted benzene (B151609) ring, a 1,2,4-trisubstituted benzene ring, and methyl protons jst.go.jp. Predicted ¹³C NMR spectra for lormetazepam are also available drugbank.com. Saturation transfer difference (STD) NMR has been used to study the interaction of related benzodiazepines like lorazepam with proteins researchgate.net.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for benzodiazepines. The EI mass spectrum of lormetazepam shows characteristic peaks, including a base peak at m/z 305 nih.govnist.gov. Other significant peaks are observed at m/z 307, 306, 334, and 308 nih.gov. For lorazepam, a closely related compound, fragmentation pathways involving the loss of a hydroxide (B78521) group have been observed even at low ionization voltages in techniques like Thermal Desorption Direct Analysis in Real Time Mass Spectrometry (TD-DART-MS) nih.gov. Protonated molecules and protonated dimers can be observed depending on the MS conditions nih.gov. Isotope effects have been investigated in the negative ion chemical ionization mass spectrometry of deuterium-labelled lormetazepam nih.gov. GC-MS methods have also been developed for benzodiazepines, although thermal decomposition of compounds like lorazepam can occur in the inlet system and ion source, leading to spectra of degradation products nist.gov.
Interactive Data Table: Mass Spectral Data for Lormetazepam (EI-B, Positive Ionization) nih.gov
| m/z | Relative Intensity (%) |
| 305 | 99.99 |
| 307 | 65.0 |
| 306 | 17.0 |
| 334 | 13.0 |
| 308 | 10.20 |
Impurity Profiling and Degradation Product Characterization Methodologies
Impurity profiling and the characterization of degradation products are critical aspects of pharmaceutical analysis to ensure the quality, safety, and efficacy of a drug substance. Various analytical methodologies are employed for these purposes. High-Performance Liquid Chromatography (HPLC), often coupled with UV or PDA detection, is a primary technique for separating and quantifying impurities and degradation products in lormetazepam jst.go.jpnih.govnih.govresearchgate.net. Stability-indicating HPLC or UPLC methods are developed and validated to ensure that the method can accurately detect and quantify these related substances even in the presence of the main compound researchgate.netaustinpublishinggroup.comresearchgate.net.
Forced degradation studies are conducted under various stress conditions (e.g., acid, base, oxidation, heat, light) to understand the degradation pathways and identify potential degradation products austinpublishinggroup.comresearchgate.netgoogle.comnih.gov. For lormetazepam, degradation in artificial gastric juice has been studied, leading to the identification of degradation products jst.go.jpnih.gov. One identified degradation product was characterized as methanone, 5-chloro-2-(methylamino)phenyl- using various instrumental analyses, including NMR and MS jst.go.jpnih.gov. This product was hypothesized to be the final degradation product, formed via an intermediate jst.go.jpnih.gov.
Impurity profiling involves identifying and quantifying process-related impurities and degradation products present in the drug substance or finished product austinpublishinggroup.comcbg-meb.nl. Techniques like HPLC, coupled with detectors such as UV, PDA, and MS, are used to separate and identify these impurities jst.go.jpnih.govnih.govresearchgate.netaustinpublishinggroup.com. For lorazepam, a new impurity was identified and characterized using IR, NMR, MS, and elemental analysis as 7-chloro-5-(2-chlorophenyl)-2,3-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine nih.govresearchgate.net. Comparative impurity profiles between different product formulations can also be assessed using validated analytical methods cbg-meb.nl. Forced degradation studies are essential for demonstrating the stability-indicating capability of analytical methods used for impurity profiling austinpublishinggroup.comgoogle.com.
Molecular Pharmacology and Mechanism of Action of S Lormetazepam
Interaction with Gamma-Aminobutyric Acid Type A (GABA-A) Receptors
The therapeutic actions of (S)-Lormetazepam, including its sedative, hypnotic, and anxiolytic properties, are a direct consequence of its effects on GABA-A receptors. patsnap.com These receptors are ligand-gated ion channels that are crucial for regulating neuronal excitability. patsnap.com
Allosteric Modulation at the Benzodiazepine (B76468) Binding Site
Subunit Selectivity and Affinity Profiling (e.g., α1, α2, α3, α5, γ2)
The GABA-A receptor is a pentameric structure composed of five subunits, with the most common arrangement in the brain consisting of two α, two β, and one γ subunit. nih.govnih.gov The specific subtypes of these subunits, particularly the α subunit (α1, α2, α3, α5), determine the pharmacological properties of the receptor and the effects of benzodiazepines. wikipedia.org
This compound, like other classical benzodiazepines such as diazepam and lorazepam, is considered a non-selective ligand, meaning it binds with high affinity to GABA-A receptors containing α1, α2, α3, and α5 subunits in conjunction with a γ2 subunit. nih.govresearchgate.net The different α subunits are associated with distinct clinical effects:
α1 subunits are primarily linked to sedative and amnesic effects. nih.govnih.gov
α2 subunits are thought to mediate the anxiolytic and muscle relaxant properties. wikipedia.org
α3 subunits also contribute to anxiolytic and muscle relaxant actions. wikipedia.org
α5 subunits are involved in cognitive processes and memory. nih.gov
The following table summarizes the general affinity profile of non-selective benzodiazepines like this compound for different GABA-A receptor subtypes.
| GABA-A Receptor Subtype | Associated Pharmacological Effect | Affinity of this compound |
| α1βγ2 | Sedation, Amnesia, Anticonvulsant | High |
| α2βγ2 | Anxiolysis, Muscle Relaxation | High |
| α3βγ2 | Anxiolysis, Muscle Relaxation | High |
| α5βγ2 | Cognition and Memory Modulation | High |
Comparative Molecular Pharmacology with Other Benzodiazepines and GABAergic Agents
This compound is a short-to-intermediate acting benzodiazepine. nih.gov Its pharmacological profile is distinguished from other benzodiazepines by its pharmacokinetic properties and receptor-binding characteristics. nih.govbinasss.sa.cr
Compared to long-acting benzodiazepines like diazepam, this compound has a shorter half-life, which can result in fewer next-day residual effects. nih.govresearchgate.net In comparative studies, lormetazepam has been shown to be as effective as other benzodiazepines in improving sleep parameters. binasss.sa.cr For instance, it has demonstrated similar effects on sleep architecture to zopiclone (B121070) and zolpidem. binasss.sa.cr When compared to flunitrazepam, another short-acting benzodiazepine, lormetazepam was found to increase the duration of stage 3 sleep and reduce REM latency with less pronounced effects on next-day electroencephalography. binasss.sa.cr
The following table provides a comparative overview of the molecular and pharmacological properties of this compound and other selected GABAergic agents.
| Compound | Class | Primary GABA-A Subunit Affinity | Half-life | Primary Clinical Use |
| This compound | Benzodiazepine | Non-selective (α1, α2, α3, α5) | Short-to-intermediate | Hypnotic |
| Diazepam | Benzodiazepine | Non-selective (α1, α2, α3, α5) wikipedia.org | Long | Anxiolytic, Anticonvulsant |
| Zolpidem | Z-drug | α1-selective nih.gov | Short | Hypnotic |
| Zopiclone | Z-drug | Non-selective | Short | Hypnotic |
| Flunitrazepam | Benzodiazepine | Non-selective | Short-to-intermediate | Hypnotic |
Theoretical Models of Ligand-Receptor Recognition and Binding Kinetics
The interaction between this compound and the GABA-A receptor can be understood through various theoretical models. Computational docking and homology modeling have been instrumental in elucidating the binding pocket for benzodiazepines at the α+/γ− interface. nih.govplos.org These models suggest that specific amino acid residues within these subunits are crucial for the binding and activity of benzodiazepine ligands. nih.gov
Kinetic models of GABA-A receptor function propose that benzodiazepines like this compound stabilize the receptor in a conformation that has a higher affinity for GABA, thereby increasing the probability of the channel being in an open state in the presence of the neurotransmitter. researchgate.netresearchgate.net These models often incorporate multiple states for the receptor, including resting, open, and desensitized states, and describe how allosteric modulators influence the transitions between these states. researchgate.net In silico studies and molecular dynamics simulations further contribute to understanding the dynamic nature of the ligand-receptor interaction and the conformational changes that underpin the pharmacological effects of this compound. researchgate.netnih.gov
Metabolic Pathways and Enzyme Characterization of S Lormetazepam Preclinical Focus
In Vitro Metabolism Studies: Identification of Primary Pathways
In vitro studies utilizing human liver microsomes have been instrumental in elucidating the metabolic fate of lormetazepam. These preclinical models have identified glucuronidation as the principal metabolic pathway, with N-demethylation representing a secondary, minor route.
The primary route of metabolism for lormetazepam is direct conjugation with glucuronic acid at its 3-hydroxy group. nih.govdroracle.ai This Phase II reaction is a major detoxification pathway that significantly increases the water solubility of the compound, facilitating its renal elimination. nih.govnih.gov Studies show that recovery of lormetazepam glucuronide in urine accounts for 70% to 80% of the administered dose. nih.gov The resulting glucuronide metabolite is pharmacologically inactive. semanticscholar.org Plasma extracts from preclinical studies reveal the presence of both the parent drug and its conjugated form, confirming this as the main clearance mechanism. nih.gov
Characterization of Uridine Diphosphate-Glucuronosyltransferase (UGT) Enzymes Involved in Glucuronidation (e.g., UGT2B15, UGT2B4, UGT2B7)
The enzymatic basis for the critical glucuronidation pathway of lormetazepam's metabolite, lorazepam, has been extensively characterized. The Uridine Diphosphate-Glucuronosyltransferase (UGT) superfamily of enzymes, specifically isoforms in the UGT2B family, are primarily responsible for this conjugation reaction. researchgate.netresearchgate.net
Studies using a panel of recombinant human UGT enzymes have pinpointed UGT2B15, UGT2B7, and UGT2B4 as the key catalysts in the glucuronidation of both the (S) and (R) enantiomers of lorazepam. researchgate.netresearchgate.netnih.gov Among these, UGT2B15 is considered to play a particularly important role in the clearance of both enantiomers. researchgate.netnih.gov The kinetics of (S)-lorazepam glucuronidation by human liver microsomes (HLMs) show a mean Michaelis constant (Km) of 36 ± 10 µM and a maximum velocity (Vmax) of 10 ± 3.8 pmol/min/mg. researchgate.netnih.gov
Below is a summary of the kinetic parameters for the glucuronidation of both (S)-lorazepam and (R)-lorazepam by pooled human liver microsomes and specific recombinant UGT enzymes.
| Enzyme Source | Enantiomer | Km (μM) | Vmax (pmol/min/mg) |
|---|---|---|---|
| Human Liver Microsomes (HLM) | (S)-Lorazepam | 36 ± 10 | 10 ± 3.8 |
| Human Liver Microsomes (HLM) | (R)-Lorazepam | 29 ± 8.9 | 7.4 ± 1.9 |
| Recombinant UGT2B7 | (S)-Lorazepam | 71 | 10.3 |
| Recombinant UGT2B7 | (R)-Lorazepam | 57 | 13.8 |
| Recombinant UGT2B15 | (S)-Lorazepam | 46 | 22.1 |
| Recombinant UGT2B15 | (R)-Lorazepam | 44 | 15.4 |
Data derived from studies on lorazepam, the N-demethylated metabolite of lormetazepam. researchgate.netnih.gov
Investigation of Other Phase I and Phase II Enzymes in Preclinical Models
Preclinical investigations into the metabolism of lormetazepam and its primary metabolite lorazepam indicate a limited role for other Phase I and Phase II enzyme systems. The metabolic profile is dominated by UGT-mediated glucuronidation. droracle.ainih.gov Unlike many other benzodiazepines such as diazepam and alprazolam, which are significantly metabolized by cytochrome P450 (CYP) enzymes (primarily CYP3A4), lormetazepam and lorazepam largely bypass this system. simpleandpractical.com
Enantioselective Metabolism of Lormetazepam and its Analogues
The metabolism of lormetazepam is subject to enantioselectivity, particularly concerning the glucuronidation of its chiral metabolite, lorazepam. (S)-Lormetazepam is metabolized to (S)-lorazepam. In vitro studies have demonstrated that the glucuronidation of (S)-lorazepam and (R)-lorazepam is handled differently by the UGT enzyme system. researchgate.netnih.gov
Both enantiomers are substrates for UGT2B4, UGT2B7, and UGT2B15. researchgate.netnih.gov However, the R-enantiomer is additionally metabolized by two extrahepatic enzymes, UGT1A7 and UGT1A10, indicating a broader range of enzymatic clearance for this form. researchgate.netnih.gov Although kinetic studies with human liver microsomes did not show a significant difference in the intrinsic clearances between the R- and S-enantiomers, the involvement of different UGT isoforms highlights the stereoselective nature of the metabolic process at the enzymatic level. nih.gov This differential metabolism is a key finding in preclinical characterizations and underscores the importance of considering stereochemistry in metabolic studies of chiral benzodiazepines.
Structure Activity Relationships Sar of S Lormetazepam and Benzodiazepine Analogues
Influence of Substituents on GABA-A Receptor Binding and Allosteric Modulation
Benzodiazepines act as positive allosteric modulators at the GABA-A receptor. wikipedia.orgwikipedia.orgnih.gov They bind to a specific site located at the interface between an alpha (α) and a gamma (γ) subunit of the pentameric GABA-A receptor complex, distinct from the GABA binding site. acs.orgscispace.compharmgkb.org Binding of a benzodiazepine (B76468) enhances the effect of GABA, increasing the frequency of chloride channel opening and leading to neuronal hyperpolarization and inhibition. wikipedia.orgnih.govscispace.com
The nature and position of substituents on the benzodiazepine scaffold are critical for their binding affinity and efficacy. For lormetazepam, the structure includes a chlorine atom at the 7-position, a 2-chlorophenyl group at the 5-position, a hydroxyl group at the 3-position, and a methyl group at the 1-position of the 1,4-benzodiazepin-2(3H)-one core. nih.govuni.lu
Research indicates that specific substitution patterns can lead to functional selectivity for certain GABA-A receptor subtypes. acs.orgnih.gov The GABA-A receptor exists in various isoforms depending on the combination of its subunits (α1-6, β1-4, γ1-3, δ, ε, π, θ). conicet.gov.arub.edu The most abundant combination in the adult brain is α1β2γ2. pharmgkb.orgconicet.gov.ar Different benzodiazepines can exhibit varying affinities for receptors containing different alpha subunits, which is thought to contribute to their distinct clinical effects. ub.edu For instance, α1-containing receptors are associated with sedative effects, while α2 and α3-containing receptors are linked to anxiolytic and muscle relaxant properties. wikipedia.orgub.edu α5-containing receptors have been implicated in cognitive functions. acs.org
While general SAR rules for achieving specific subtype selectivity with benzodiazepines have been challenging to fully elucidate, studies on various benzodiazepine derivatives and other GABA-A receptor ligands like pyrazoloquinolinones suggest that lipophilic groups at certain positions, such as the C(8)-substituent, can be important for α5 selectivity. scispace.comnih.gov
Stereochemical Contributions to Pharmacological Activity Profiles
Stereochemistry plays a significant role in the pharmacological activity of many drugs, including benzodiazepines with a chiral center. nih.gov Lormetazepam possesses a stereocenter at the 3-position due to the hydroxyl group, resulting in two enantiomers, (R)- and (S)-lormetazepam. wikipedia.orgvulcanchem.com
The biological activity of enantiomers can differ significantly, with one enantiomer often being more potent or having a different pharmacological profile compared to the other or the racemic mixture. nih.gov While the provided information highlights that medications containing lormetazepam are sometimes racemates wikipedia.org, the focus on this compound implies that this specific enantiomer is of particular interest, likely due to distinct pharmacological properties compared to the (R)-enantiomer or the racemic mixture. Studies on the stereochemistry of benzodiazepines, including lormetazepam, have investigated the influence of the configuration at the stereocenter on pharmacological activity. vulcanchem.com
For other chiral drugs, such as 3-hydroxy-benzodiazepines like oxazepam, lorazepam, and temazepam, racemization can occur in vitro in aqueous solutions. nih.gov This interconversion between enantiomers can complicate the assessment of the individual enantiomers' activities. nih.gov
Rational Design Principles for Novel Benzodiazepine Derivatives with Specific Receptor Selectivity
The understanding of benzodiazepine SAR and GABA-A receptor subtypes has guided efforts in the rational design of novel benzodiazepine derivatives and other allosteric modulators with improved specificity and reduced side effects. Rational drug design aims to create ligands that selectively target specific receptor subtypes to elicit desired therapeutic effects while minimizing off-target interactions. acs.orgscispace.com
Pharmacophore models, which describe the essential features of a molecule required for binding to a receptor, have been developed and refined based on experimental data and computational studies. acs.orgscispace.com These models help predict the binding modes of ligands within the benzodiazepine binding site, located at the α+/γ2– interfaces of the GABA-A receptor. acs.orgpharmgkb.org
While developing ligands with high selectivity remains challenging, research explores modifications to the benzodiazepine structure and the synthesis of novel chemotypes that interact with different allosteric sites on the GABA-A receptor, such as the α+/β– interfaces or transmembrane domains, to achieve distinct functional profiles. nih.govresearchgate.netnih.gov Computational methods, including docking and pharmacophore matching, play a role in predicting binding poses and guiding the design process. nih.govresearchgate.net
Comparison of SAR with Other 3-Hydroxybenzodiazepines (e.g., Lorazepam, Temazepam)
This compound is a 3-hydroxy benzodiazepine, structurally related to other compounds in this class, such as lorazepam and temazepam. wikipedia.org These compounds share the 3-hydroxy group and the benzodiazepine core but differ in other substituents, leading to variations in their pharmacological properties, including potency, duration of action, and receptor affinity profiles. wikipedia.orgwikipedia.orgmims.comwikipedia.orgmentesabiertaspsicologia.com
| Compound | Structure | PubChem CID | Key Structural Differences from Lormetazepam ((S)-isomer) |
| This compound | 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1-methyl-1H-benzo[e] wikipedia.orguni.ludiazepin-2(3H)-one (S-configuration) | 113679-54-2 | Reference compound |
| Lormetazepam | (RS)-7-Chloro-5-(2-chlorophenyl)-3-hydroxy-1-methyl-1H-benzo[e] wikipedia.orguni.ludiazepin-2(3H)-one (Racemic mixture) | 13314 | Mixture of (R)- and (S)-enantiomers |
| Lorazepam | 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one | 3958 | Absence of the N1 methyl group |
| Temazepam | 7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-phenyl-1,4-benzodiazepin-2-one | 5391 | Phenyl group at the 5-position instead of a 2-chlorophenyl group, methyl group at N1 |
Lormetazepam is described as a temazepam analogue. wikipedia.org Both lormetazepam and temazepam have a methyl group at the N1 position and a hydroxyl group at the 3-position, but they differ in the substituent at the 5-position (2-chlorophenyl in lormetazepam vs. phenyl in temazepam). nih.govwikipedia.orgnih.gov Lorazepam, another 3-hydroxy benzodiazepine with a 2-chlorophenyl group at the 5-position, lacks the methyl group at the N1 position present in lormetazepam and temazepam. mims.comuni.lu
These structural variations contribute to differences in their pharmacokinetic and pharmacodynamic profiles. For instance, lormetazepam is generally considered to have a shorter duration of action compared to lorazepam. wikipedia.orgmims.commentesabiertaspsicologia.com Lormetazepam has been reported to have a greater affinity for GABA receptors compared to lorazepam, potentially contributing to its more pronounced sedative and sleep-inducing effects. mentesabiertaspsicologia.com Temazepam also has a relatively short half-life compared to some other benzodiazepines. wikipedia.orgwikipedia.org
Computational Chemistry and Molecular Modeling of S Lormetazepam
Conformational Analysis and Energy Minimization Studies
Conformational analysis of (S)-Lormetazepam is crucial for understanding its flexibility and identifying the most energetically favorable three-dimensional structures. Benzodiazepines, including Lormetazepam, possess a flexible seven-membered diazepine (B8756704) ring, which can adopt various conformations. Energy minimization studies are employed to find the lowest energy conformers on the potential energy surface. These studies typically involve computational algorithms that adjust the molecular geometry (bond lengths, angles, and dihedral angles) to reach a stable state where the forces on all atoms are close to zero.
Studies on benzodiazepines have utilized methods like Monte Carlo conformational searches followed by energy minimization to explore the conformational space and identify low-energy conformers. heteroletters.org For related 3-hydroxy benzodiazepines like lorazepam and temazepam, conformational analysis involving the inversion of the chiral center (C3) and rotation around specific bonds has revealed multiple stable conformations. researchgate.net Specifically for lormetazepam, molecular energy minimization has identified multiple stable conformations. researchgate.net The identification of these stable conformers is a fundamental step for subsequent computational studies, such as molecular docking, as the conformation of the ligand can significantly impact its binding to a receptor.
Molecular Docking and Dynamics Simulations for Receptor Binding Interactions
Molecular docking is a widely used computational technique to predict the preferred binding orientation (pose) of a ligand, such as this compound, to a receptor protein and to estimate the binding affinity. researchgate.net For benzodiazepines, the primary target is the GABAA receptor, specifically the benzodiazepine (B76468) binding site located at the interface between the α and γ subunits in the extracellular domain. nih.govfrontiersin.orgconicet.gov.ar
Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. researchgate.net MD simulations allow researchers to observe the flexibility of both the ligand and the receptor, the stability of the predicted binding pose, and the evolution of interactions. researchgate.netnih.gov This is particularly important for understanding the complex nature of ligand-receptor recognition, which can involve conformational changes upon binding. nih.gov MD simulations have been used to refine docked complexes and provide a more comprehensive description of binding modes and important interactions. conicet.gov.ar
Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT) Studies)
Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, provide a more detailed electronic description of molecules. These methods can be used to calculate various molecular properties of this compound, including electronic structure, charge distribution, vibrational frequencies, and energies. upt.roscirp.orgresearchgate.net
DFT methods, in particular, are widely used due to their balance of accuracy and computational cost for molecules of moderate size. researchgate.net Studies on benzodiazepine derivatives have utilized DFT calculations to investigate their structural stability, electronic properties (such as HOMO and LUMO energies, which relate to reactivity), and spectroscopic parameters (like NMR chemical shifts and vibrational frequencies). upt.roscirp.orgresearchgate.net These calculations can help in understanding the intrinsic properties of the this compound molecule and how its electronic structure might influence its interactions with other molecules or its metabolic fate. upt.ro For instance, calculated charge distributions can highlight potential sites for nucleophilic or electrophilic attack. scirp.org
Theoretical Studies of Chiral Recognition and Enantioselective Interactions (e.g., with Cyclodextrins)
This compound is a chiral compound, meaning it has a non-superimposable mirror image ((R)-Lormetazepam). Chiral recognition, the ability of a chiral environment to distinguish between enantiomers, is critical in biological systems and pharmaceutical analysis. Computational studies play a significant role in understanding the mechanisms of chiral recognition.
Cyclodextrins (CDs) are cyclic oligosaccharides commonly used as chiral selectors in separation techniques like capillary electrophoresis and chromatography due to their ability to form inclusion complexes with chiral molecules. scielo.org.mxmdpi.comeijppr.com Theoretical studies, including molecular modeling and semiempirical calculations, have been applied to investigate the interactions between benzodiazepines, including lormetazepam, and cyclodextrins, particularly sulfated β-cyclodextrins. researchgate.netscielo.org.mx These studies aim to elucidate the factors driving enantioselective binding, such as the geometry of the inclusion complex, hydrogen bonding, electrostatic interactions, and van der Waals forces. scielo.org.mxresearchgate.net
Molecular dynamics simulations have also been used to study the interactions of chiral compounds with chiral selectors like modified cyclodextrins or polymeric materials, providing insights into the dynamics and stability of the complexes formed and the role of specific interactions in chiral discrimination. nsf.gov These theoretical studies help to explain experimental observations in chiral separations and can guide the design of new chiral stationary phases or selectors. scielo.org.mxnsf.gov
In Silico Prediction of Metabolic Fate and Enzyme Interactions
Predicting the metabolic fate of a drug is a crucial aspect of drug discovery and development. In silico methods can be used to predict potential sites of metabolism and interactions with drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). nih.govnih.govunimi.it
For benzodiazepines like Lormetazepam, metabolism primarily occurs in the liver. Lormetazepam is known to be metabolized to an inactive glucuronide conjugate. mims.com This Phase II metabolism is catalyzed by UGT enzymes. While direct in silico studies specifically on this compound's interaction with UGTs were not extensively found in the search results, in silico methods have been applied to study the interaction of other benzodiazepines, such as lorazepam, with UGTs like UGT2B10 using homology modeling, molecular docking, and molecular dynamics simulations. nih.gov These studies aim to predict binding affinities and understand the molecular basis of enzyme-substrate recognition. nih.gov
This compound is a benzodiazepine derivative that exerts its pharmacological effects primarily through positive allosteric modulation of the gamma-aminobutyric acid (GABA) type A receptor (GABAAR) complex. This interaction enhances the inhibitory effects of GABA, leading to various central nervous system (CNS) depressant properties. Preclinical investigations have sought to elucidate the mechanistic basis of this compound's actions across different biological systems and models.
Preclinical Pharmacological Investigations of S Lormetazepam Mechanistic Focus
In Vitro and Ex Vivo Studies on Neuronal Activity Modulation
In vitro and ex vivo studies are valuable tools for investigating the direct effects of compounds on neuronal activity and understanding the underlying mechanisms at a cellular and synaptic level creative-biolabs.comnih.gov. Benzodiazepines, including lormetazepam, are known to bind to specific sites on the GABAA receptor complex, which are typically located on inhibitory GABAA receptors controlling chloride ion channels nih.gov. Binding to these benzodiazepine (B76468) receptor sites enhances the affinity of GABA for its receptor site on the same complex, increasing the frequency of chloride ion channel opening and causing hyperpolarization of the neuronal membrane drugbank.comwikipedia.org. This potentiation of GABAergic inhibition leads to a reduction in neuronal excitability.
Ex vivo brain slice preparations allow for the study of neuronal activities such as membrane properties, intrinsic excitability, synaptic transmission, and plasticity in isolation from the rest of the brain creative-biolabs.com. These models can preserve natural cell-cell interactions and connections, providing a system to assess how pharmacological agents like (S)-lormetazepam modulate neuronal activity creative-biolabs.com. While specific detailed in vitro or ex vivo studies solely focused on this compound's modulation of neuronal activity were not extensively detailed in the search results, the known mechanism of action for benzodiazepines at the GABAA receptor, as described in the literature, provides a strong basis for understanding how this compound would function in such settings nih.govdrugbank.comwikipedia.orgwikipedia.org. Studies on other benzodiazepines, such as lorazepam and diazepam, have demonstrated their ability to interact with the GABAA-benzodiazepine receptor complex and modulate neuronal activity by increasing chloride ion flow drugbank.comhhs.gov.
Animal Models for Investigating Mechanistic Effects (e.g., Sedation, Anxiolysis, Anticonvulsant Properties at a Receptor Level)
Animal models are crucial for investigating the in vivo mechanistic effects of this compound, allowing for the assessment of behavioral outcomes correlated with activity at the receptor level. The pharmacological effects of lormetazepam in animal tests are reported to be similar to those of other benzodiazepines, acting as benzodiazepine receptor agonists nih.gov. These effects include anxiolytic, sedative-hypnotic, muscle-relaxant, and anti-convulsant properties nih.gov.
Specifically, in mouse models, lormetazepam has been shown to be effective in reducing motor activity, an indicator of sedative-hypnotic properties nih.gov. It was reported to be five times more effective than lorazepam and ten times more effective than flurazepam and diazepam in this regard nih.gov. This compound also demonstrates good anti-convulsant effects across various animal tests nih.gov. Benzodiazepines like lormetazepam exert these effects by acting as positive allosteric modulators at GABAA receptors containing specific alpha subunits (α1, α2, α3, and α5) wikipedia.orgnih.gov. The α1-subunit containing GABAA receptors are thought to play a significant role in the sedative and anticonvulsant effects of benzodiazepines, while anxiolytic and muscle-relaxant activities are largely dependent on α2, α3, and α5 subunits nih.gov.
Preclinical studies using animal models have been instrumental in characterizing the behavioral profile of lormetazepam and linking these effects to its interaction with the benzodiazepine site on the GABAA receptor complex.
Electroencephalography (EEG) Studies for Electrophysiological Correlates of Activity
Electroencephalography (EEG) studies in preclinical models provide insights into the electrophysiological correlates of this compound's activity in the brain. Benzodiazepines are known to alter brain electrical activity, and these changes can be studied using EEG wikipedia.org. EEG recordings are a useful in vivo approach for evaluating cortical electrophysiological activity and can be paired with electromyography (EMG) nih.gov.
Changes in EEG patterns can be used to measure the sedative and sleep-promoting properties of compounds like lormetazepam wikipedia.org. Benzodiazepine-induced EEG changes have been described in various species, including rodents nih.gov. These changes often involve alterations in spectral power across different frequency bands, such as delta, theta, alpha, and beta nih.govresearchgate.net. For instance, increases in delta and theta activity are often considered electrophysiological signs of increased sleep pressure or drowsiness researchgate.net. Increases in beta frequency power have been proposed as a quantitative biomarker of GABAA receptor modulation nih.gov.
While specific EEG studies on this compound were not detailed, the general principles of benzodiazepine effects on EEG, particularly the correlation between EEG changes and behavioral states like sedation and sleep, are well-established and applicable to understanding the electrophysiological profile of this compound wikipedia.orgnih.govresearchgate.net.
Preclinical Toxicology Studies Focusing on Molecular Interactions and Pathways (e.g., Mutagenicity, Teratogenicity in Animal Models)
Preclinical toxicology studies investigate the potential for adverse effects of this compound, including assessments of mutagenicity and teratogenicity in animal models, with a focus on understanding underlying molecular interactions and pathways. These studies are crucial for evaluating the safety profile of a compound before clinical trials researchgate.netnih.gov.
In vitro and in vivo studies with lormetazepam have reportedly given no evidence for any mutagenicity nih.gov. Furthermore, there have been no reports of embryotoxic or teratogenic effects with lormetazepam in preclinical toxicity analyses nih.govbinasss.sa.cr. Conventional long-term toxicity studies in rats, as well as carcinogenicity studies, did not show any organ toxicity nih.gov.
Preclinical testing for teratogenicity and developmental toxicity relies heavily on animal data and the selection of appropriate animal models nih.gov. While animal studies have been successful in detecting reproductive toxicology, they have limitations nih.gov. Mutagenicity tests are also a standard part of preclinical evaluation nih.govresearchgate.net. The absence of mutagenic, embryotoxic, or teratogenic effects in preclinical studies of lormetazepam suggests a favorable profile in these areas, based on the molecular interactions and pathways assessed in these models nih.govbinasss.sa.cr.
Blood-Brain Barrier Permeation Studies in Preclinical Models
Blood-brain barrier (BBB) permeation studies in preclinical models are essential for understanding the extent to which this compound can cross this selective barrier and reach its target sites in the central nervous system. The BBB is formed by endothelial cells with tight junctions that restrict the passage of many substances from the bloodstream into the brain conicet.gov.armedtechbcn.com.
The ability of a drug to cross the BBB is influenced by its molecular properties, such as size, lipophilicity, and charge conicet.gov.armedtechbcn.comresearchgate.net. Small, lipophilic, and uncharged molecules tend to diffuse more easily medtechbcn.com. Active transport mechanisms and efflux proteins, such as P-glycoprotein (P-gp) and BCRP, also play a significant role in regulating drug passage across the BBB medtechbcn.comresearchgate.net.
Transplacental Passage Studies in Animal Models
Transplacental passage studies in animal models assess the extent to which this compound can cross the placenta from the mother to the fetus. This is an important consideration for evaluating potential risks during pregnancy.
All benzodiazepines are known to cross the placenta to varying degrees binasss.sa.crnih.gov. However, lormetazepam has reportedly shown low transplacental passage in animal studies binasss.sa.crnih.gov. Studies have indicated that maternal concentrations of lormetazepam were consistently higher than fetal or placental levels after oral administration in animal models binasss.sa.crnih.gov. This suggests that the transfer of this compound to the fetus is limited compared to the maternal circulation.
These findings from animal models provide preclinical evidence regarding the relative transplacental passage of lormetazepam, contributing to the understanding of its pharmacokinetic profile in a developmental context.
Conclusion and Future Research Directions
Summary of Key Academic Insights into (S)-Lormetazepam's Chemistry and Pharmacology
Academic research has established that benzodiazepines like lormetazepam exert their effects through positive allosteric modulation of GABAA receptors wikipedia.orgdrugbank.com. This involves binding to a specific site distinct from the GABA binding site, located between the α and γ subunits nih.gov. This binding enhances the frequency of chloride channel opening, increasing inhibitory neurotransmission nih.govdrugbank.com. While lormetazepam is typically administered as a racemate, the presence of a chiral center at the C3 position gives rise to (S)- and (R)-enantiomers researchgate.net. The stereochemistry at this position is known to influence the pharmacological profile and metabolism of other 3-hydroxy benzodiazepines like lorazepam and oxazepam researchgate.netfda.gov. Studies on related compounds suggest that the pharmacologically more active enantiomer is often metabolized at a slower rate researchgate.net. While specific detailed academic studies focusing solely on the isolated this compound enantiomer's pharmacological profile are less extensively documented in readily available search results compared to the racemate, the general principles of benzodiazepine (B76468) stereoselectivity provide a strong foundation for further investigation into the specific binding affinity, efficacy, and metabolic fate of the (S)-enantiomer.
Unexplored Avenues in Stereoselective Synthesis and Derivatization
The stereoselective synthesis of chiral compounds, including benzodiazepines, remains a crucial area of research to obtain enantiomerically pure substances for detailed pharmacological evaluation and potential therapeutic use researchgate.netmdpi.com. While general methods for stereoselective synthesis exist, such as asymmetric epoxidation and the use of chiral auxiliaries and catalysts, applying and optimizing these for the specific structure of this compound presents unexplored avenues mdpi.comresearchgate.nete-bookshelf.de. Future research could focus on developing highly efficient and scalable synthetic routes that selectively yield the (S)-enantiomer with high enantiomeric excess, potentially utilizing novel chiral catalysts or biocatalytic approaches mdpi.come-bookshelf.de. Furthermore, exploring the stereoselective derivatization of this compound could lead to novel analogs with altered pharmacological properties or improved pharmacokinetic profiles. nih.gov mentions Lormetazepam acetate, indicating that derivatization is possible, but the stereoselective synthesis of such derivatives warrants further investigation.
Advancements in Analytical Techniques for Enantiopure Compounds
The accurate analysis and characterization of enantiopure compounds like this compound are essential for synthesis development, quality control, and pharmacological studies gamanamspmvv.in. While techniques such as chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis have been applied to the separation of benzodiazepine enantiomers, including lormetazepam, ongoing advancements in analytical methodologies offer unexplored potential researchgate.netresearchgate.netmdpi.comnih.gov. Future research can leverage hyphenated techniques like LC-MS with chiral stationary phases for enhanced sensitivity and specificity in detecting and quantifying this compound in complex matrices gamanamspmvv.inbiomedres.us. The integration of circular dichroism (CD) detection with chiral chromatography can also provide valuable information for enantiomer identification and purity assessment researchgate.net. Exploring novel chiral stationary phases and optimizing chromatographic parameters for improved resolution and reduced analysis time for this compound are important future directions.
Deepening the Elucidation of Subtype-Specific GABA-A Receptor Interactions
Benzodiazepines exert their diverse effects by interacting with GABAA receptors, which are composed of different subunits (α, β, γ, δ, ε, π, θ) that assemble into various subtypes nih.govpnas.org. Different α subunits (α1, α2, α3, α5) are known to mediate distinct pharmacological actions, such as sedation (α1), anxiolysis (α2, α3), and effects on cognition and learning (α5) nih.govdovepress.com. While lormetazepam is known to bind to GABAA receptors containing α1, α2, α3, or α5 subunits with γ2 subunits, the specific affinity and efficacy of the (S)-enantiomer for each of these subtypes require deeper investigation nih.govdrugbank.com. Future research should aim to precisely determine the binding kinetics and functional consequences of this compound interaction with recombinant GABAA receptor subtypes expressed in controlled systems. This could involve detailed electrophysiological studies and radioligand binding assays to compare the profile of this compound with the racemate and the (R)-enantiomer, providing crucial insights into the molecular basis of its pharmacological profile. researchgate.net highlights the importance of understanding subtype selectivity for developing compounds with desired therapeutic profiles and reduced side effects.
Integration of Computational and Experimental Approaches for Rational Drug Design
Computational methods play an increasingly vital role in rational drug design by providing insights into molecular interactions, predicting binding affinities, and guiding the synthesis of novel compounds wikipedia.orgnih.govnih.govamazon.com. Integrating these computational approaches with experimental studies can significantly accelerate the understanding of this compound's properties and the design of related molecules. Future research could utilize techniques such as molecular docking and molecular dynamics simulations to model the binding of this compound to different GABAA receptor subtypes at an atomic level nih.govnih.gov. This can help identify key residues involved in binding and allosteric modulation, explain observed stereoselectivity, and inform the design of new ligands with enhanced subtype selectivity wikipedia.orgwiley.com. Quantitative structure-activity relationship (QSAR) modeling based on a series of this compound analogs could further refine the understanding of structural features critical for desired activity. nih.gov and nih.gov emphasize the power of combining computational and experimental methods in drug discovery.
Development of Novel Preclinical Models for Mechanistic Studies of Benzodiazepine Action
Understanding the in vivo mechanisms of this compound action requires appropriate preclinical models. While traditional animal models have been used to study benzodiazepine effects, the development of novel and more refined models is crucial for dissecting the specific contributions of GABAA receptor subtypes and the stereochemistry of ligands nih.gov. Future research should focus on utilizing genetically modified animal models expressing specific GABAA receptor subunit point mutations, which have proven valuable in delineating the roles of different subtypes in mediating benzodiazepine effects dovepress.com. Furthermore, the development of in vitro systems using primary neuronal cultures or induced pluripotent stem cell-derived neurons can provide platforms for studying the cellular and synaptic effects of this compound in a more controlled environment. pnas.org discusses how studies using modified receptors have provided insights into benzodiazepine tolerance. nih.gov and firstwordpharma.com highlight the use of mouse models in studying benzodiazepine effects, indicating the relevance of such models. These advanced preclinical models, combined with sophisticated techniques like optogenetics and in vivo imaging, can provide a deeper mechanistic understanding of how this compound modulates neuronal circuits.
Q & A
Q. What are the key pharmacological properties of (S)-Lormetazepam that distinguish it from other benzodiazepines?
this compound exhibits hypnotic potency approximately 5× greater than lorazepam and 10× greater than diazepam or flurazepam in reducing motor activity . Unlike other benzodiazepines, it lacks significant effects on respiratory, cardiovascular, or renal systems and shows no hepatotoxicity or interference with glucose metabolism . Preclinical studies report an exceptionally high LD50 (e.g., >5 g/kg in rats) and absence of mutagenic, carcinogenic, or teratogenic effects .
Q. What are the primary pharmacokinetic characteristics of this compound in humans?
After oral administration, this compound reaches peak plasma concentration within 2 hours , with >85% protein binding and biphasic elimination (distribution half-life: ~2 hours; elimination half-life: ~10 hours) . It undergoes glucuronidation (phase II metabolism) without hepatic cytochrome P450 involvement, with >95% excreted renally as inactive glucuronide conjugates . This metabolic pathway minimizes drug-drug interactions but may synergize with alcohol due to shared sedative effects .
Q. How does the metabolic pathway of this compound influence its clinical safety profile?
The lack of phase I oxidative metabolism reduces hepatotoxicity risks, making it safer for patients with liver impairment. However, its glucuronide conjugates can be hydrolyzed back to the active form in specific physiological conditions, necessitating renal function monitoring . Preclinical data confirm no accumulation in chronic use, supporting long-term safety .
Advanced Research Questions
Q. What methodological approaches are recommended to assess the abuse potential of this compound in preclinical and clinical research?
- Preclinical : Use primate models (e.g., barbital-dependent rhesus monkeys) to quantify withdrawal suppression efficacy. This compound showed lower dependence liability than lorazepam in such models .
- Clinical : Compare abuse rates between formulations (tablets vs. alcohol-based solutions) via epidemiological studies. In Italy, liquid formulations accounted for double the abuse cases of tablets due to faster absorption and alcohol content .
- Analytical : Measure plasma concentration-time curves to evaluate formulation-specific pharmacokinetics .
Q. How can metabolite profiling differentiate this compound consumption from structurally similar benzodiazepines in forensic toxicology?
Target lormetazepam-3-O-glucuronide as a unique biomarker using LC-MS/MS or PCA models to distinguish it from lorazepam/delorazepam metabolites. Glucuronide monitoring is critical since phase I metabolites overlap with other benzodiazepines .
Q. How can researchers address contradictions in data regarding the dependence liability of this compound across formulations and study models?
- Control for formulation : Compare tablet vs. liquid pharmacokinetics (e.g., faster absorption in solutions ).
- Animal-human translation : Reconcile primate data (low liability ) with human observational studies (high abuse in liquid form ) by analyzing alcohol’s role in enhancing reward pathways .
- Longitudinal studies : Track prescription patterns and misuse rates in regions with varying formulations .
Q. What experimental design considerations are critical when investigating the chronic effects of this compound in longitudinal sleep studies?
- Use randomized, placebo-controlled, crossover designs with ANOVA and Scheffé post-hoc tests to compare sleep latency, quality, and rebound effects .
- Include a 28-day baseline period and monitor withdrawal symptoms for ≥3 weeks to capture rebound insomnia peaks (e.g., day 2–3 post-withdrawal ).
Q. Which statistical methods are most appropriate for analyzing the hypnotic efficacy and rebound effects of this compound in clinical trials?
- Repeated-measures ANOVA for longitudinal data.
- Survival analysis for time-to-sleep onset.
- Non-parametric tests (e.g., Mann-Whitney U) for ordinal scales like subjective sleep quality .
Q. What ethical considerations are paramount when designing human studies involving this compound, particularly in vulnerable populations?
Q. What sampling strategies ensure generalizability in epidemiological studies on this compound misuse?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
